

A Technical Guide to the Structure Elucidation of 4-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)benzoic acid

Cat. No.: B118877

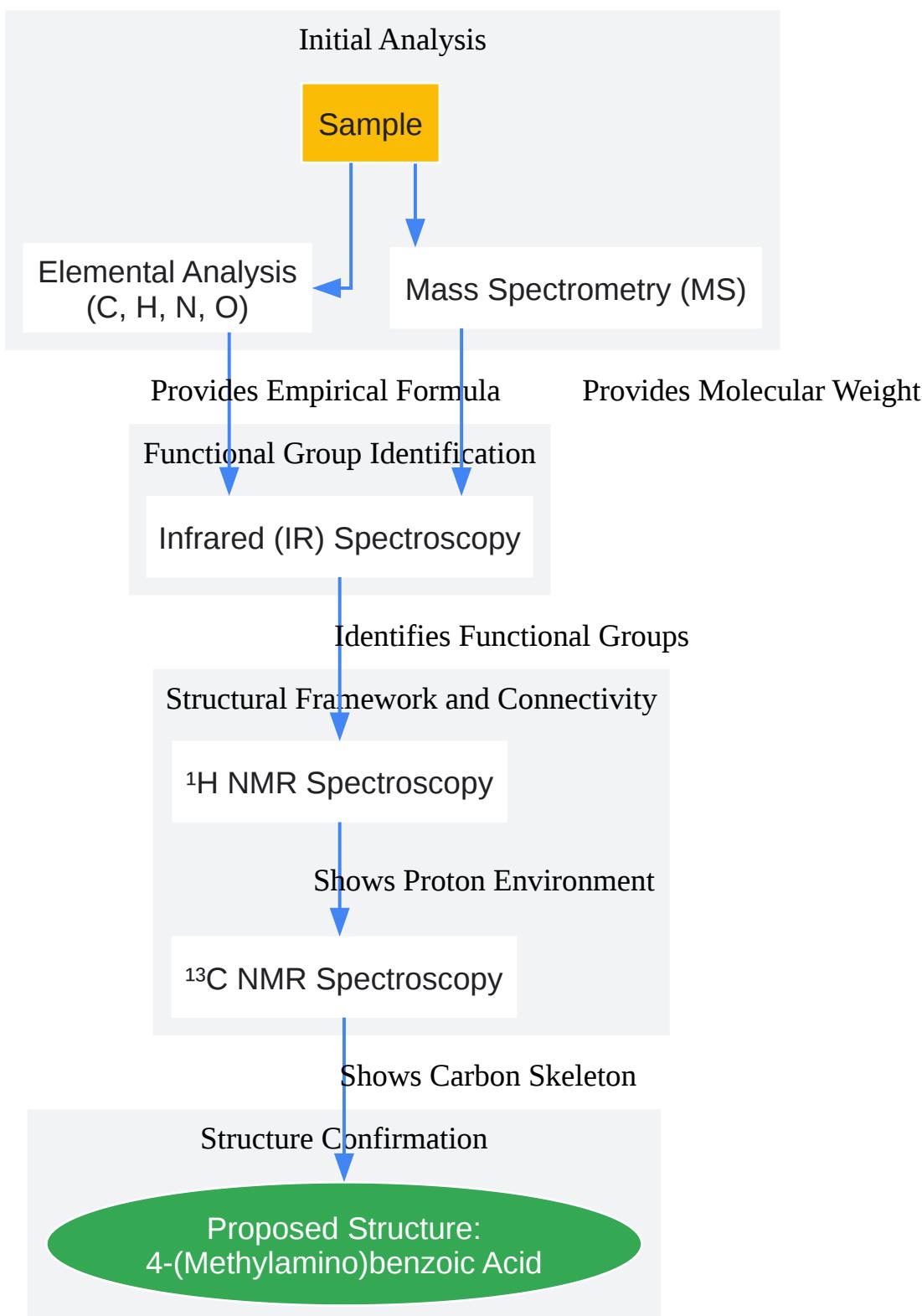
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of **4-(Methylamino)benzoic acid**. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.

Compound Identification and Physicochemical Properties

4-(Methylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids.^[1] It is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.^[2]


A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	4-(methylamino)benzoic acid	[3] [4]
Synonyms	N-Methyl-4-aminobenzoic acid, p-(Methylamino)benzoic acid	[3] [5]
Molecular Formula	C ₈ H ₉ NO ₂	[3] [4] [5] [6]
Molecular Weight	151.16 g/mol	[3] [6] [7]
Appearance	White to beige powder	[2]
Melting Point	159-164 °C	[4] [6] [7] [8]
Solubility	Very soluble in water. Soluble in alcohol.	[2] [8]
CAS Number	10541-83-0	[4] [5] [7]

Spectroscopic Analysis for Structure Elucidation

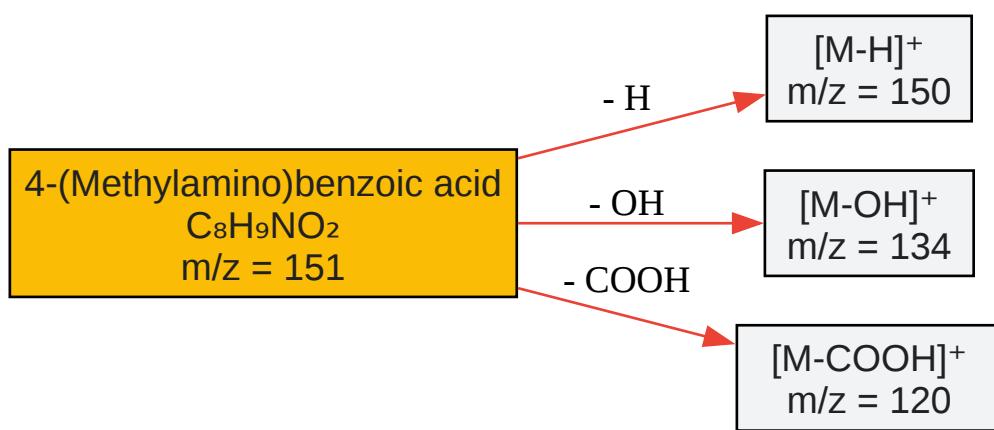
The definitive structure of **4-(Methylamino)benzoic acid** is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall framework.

A logical workflow for the structure elucidation process is outlined below.

[Click to download full resolution via product page](#)

A conceptual workflow for the structure elucidation of **4-(Methylamino)benzoic acid**.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in determining the molecular formula and identifying structural components.

Experimental Protocol: A dilute solution of **4-(Methylamino)benzoic acid** in a suitable volatile solvent (e.g., methanol) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The mass spectrum of **4-(Methylamino)benzoic acid** exhibits a molecular ion peak $[M]^+$ corresponding to its molecular weight.

Ion	m/z Value	Interpretation
$[C_8H_9NO_2]^+$	151	Molecular Ion (M^+)
$[C_8H_8NO]^+$	150	Loss of H
$[C_7H_6NO]^+$	134	Loss of OH, followed by loss of H
$[C_7H_8N]^+$	120	Loss of COOH

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[\[3\]](#)[\[5\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

A simplified fragmentation pathway of **4-(Methylamino)benzoic acid** in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: A solid sample of **4-(Methylamino)benzoic acid** is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Data Interpretation: The IR spectrum shows characteristic absorption bands that confirm the presence of the carboxylic acid, secondary amine, and aromatic ring.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3370	N-H stretch	Secondary Amine
~1680	C=O stretch	Carboxylic Acid
~1600, ~1520	C=C stretch	Aromatic Ring
~1300	C-N stretch	Aryl Amine
~1250	C-O stretch	Carboxylic Acid

Representative data compiled from various sources.[\[3\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

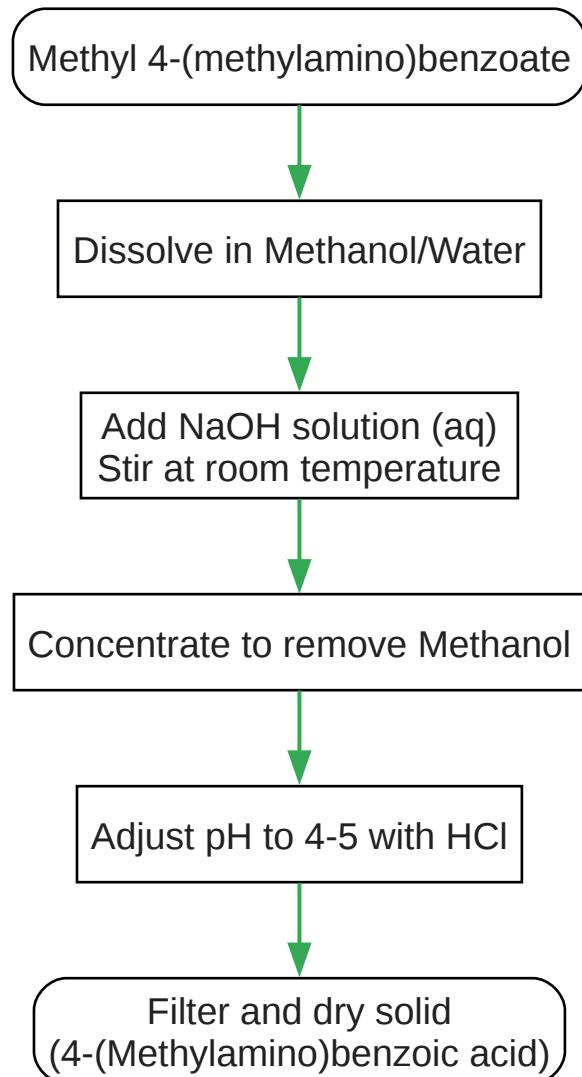
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: A small amount of **4-(Methylamino)benzoic acid** is dissolved in a deuterated solvent, typically DMSO-d₆, in an NMR tube. The tube is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

¹H NMR Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.7	Doublet	2H	Aromatic H (ortho to -COOH)
~6.5	Doublet	2H	Aromatic H (ortho to -NHCH ₃)
~6.4	Quartet	1H	-NH-
~2.7	Doublet	3H	-CH ₃

Data obtained in DMSO-d₆.[\[9\]](#)[\[11\]](#)


¹³C NMR Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ , ppm)	Assignment
~168	-COOH
~153	Aromatic C-NH
~131	Aromatic C (ortho to -COOH)
~117	Aromatic C-COOH
~111	Aromatic C (ortho to -NH)
~30	-CH ₃

Predicted values and data from similar compounds suggest these approximate shifts.[\[12\]](#)[\[13\]](#)
[\[14\]](#)

Synthesis Pathway

A common laboratory synthesis of **4-(Methylamino)benzoic acid** involves the hydrolysis of its corresponding methyl ester.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-(Methylamino)benzoic acid** via hydrolysis.

Experimental Protocol (General): Methyl 4-(methylamino)benzoate is dissolved in a mixture of methanol and water.^[15] An aqueous solution of sodium hydroxide is added, and the reaction is stirred at room temperature.^[15] Upon completion, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of 4-

5, causing the product to precipitate.[15] The resulting solid is collected by filtration and dried to yield **4-(Methylamino)benzoic acid**.[15]

Conclusion

The structure of **4-(Methylamino)benzoic acid** is unequivocally established through the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides complementary data that, when combined, allows for the complete assignment of the molecule's constitution. The methodologies and data presented in this guide serve as a foundational reference for the characterization of this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound 4-(Methylamino)benzoic acid (FDB098119) - FooDB [foodb.ca]
- 2. 4-(Methylamino)benzoic acid | 10541-83-0 [chemicalbook.com]
- 3. 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Methylamino)benzoic acid, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Methylamino)benzoic acid 97 10541-83-0 [sigmaaldrich.com]
- 8. 4-(Methylamino)benzoic acid(10541-83-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. 4-(Methylamino)benzoic acid(10541-83-0) MS [m.chemicalbook.com]
- 10. 4-(Methylamino)benzoic acid(10541-83-0) IR Spectrum [chemicalbook.com]
- 11. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR spectrum [chemicalbook.com]

- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Structure Elucidation of 4-(Methylamino)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118877#structure-elucidation-of-4-methylamino-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com